molecular formula C17H22O5 B12388217 Eremofortin A

Eremofortin A

Cat. No.: B12388217
M. Wt: 306.4 g/mol
InChI Key: NQRGNSMJSDQOED-FQAGGABLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eremofortin A is a secondary metabolite produced by the fungus Penicillium roqueforti. It belongs to the class of eremophilane sesquiterpenes, which are known for their complex structures and diverse biological activities. This compound is particularly notable for its role in the biosynthesis of PR toxin, a mycotoxin produced by the same fungus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eremofortin A can be synthesized through the biotransformation of PR toxin by Penicillium roqueforti. The process involves the epoxidation of eremofortin B, followed by acetylation and oxidation steps . The specific reaction conditions include the use of prx8- or prx9-encoded proteins for epoxidation and prx11-encoded acetyltransferase for acetylation .

Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Penicillium roqueforti under controlled conditions. The fungus is grown in a suitable medium, and the metabolites are extracted and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Eremofortin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Eremofortin C and eremofortin D.

    Reduction: Reduced forms of this compound.

    Substitution: Modified eremofortin derivatives with different functional groups.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1

InChI Key

NQRGNSMJSDQOED-FQAGGABLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C

Origin of Product

United States

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